9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Description

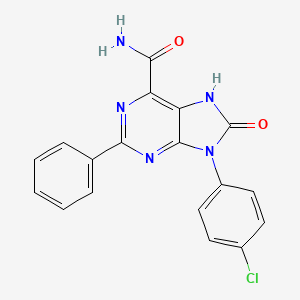

9-(4-Chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a bicyclic purine core modified with a 4-chlorophenyl group at position 9, a phenyl group at position 2, and a carboxamide moiety at position 6. Its molecular formula is C₁₉H₁₃ClN₅O₂, with a molecular weight of 395.8 g/mol . This compound belongs to a class of purine-6-carboxamides, which are synthesized via multi-step reactions involving thiourea intermediates and alkylation processes, as described in purine synthesis methodologies .

Properties

IUPAC Name |

9-(4-chlorophenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O2/c19-11-6-8-12(9-7-11)24-17-14(22-18(24)26)13(15(20)25)21-16(23-17)10-4-2-1-3-5-10/h1-9H,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRWRJHQWCVUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a chlorophenyl group, an oxo group, and a carboxamide moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, these compounds often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Studies have shown that purine derivatives can act as potent inhibitors of CDKs. For instance, compounds that share structural similarities with our target compound have demonstrated anticancer properties by selectively inhibiting CDK7 and CDK9, leading to reduced proliferation of cancer cells while sparing normal cells .

Biological Activity

The biological activities associated with this compound include:

- Anticancer Activity :

- Antimicrobial Properties :

- Cholinesterase Inhibition :

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Liang et al. (2013) | Identified CDK inhibitors with reduced toxicity in cancer cells. |

| Kumar et al. (2009) | Reported anticancer effects of purine derivatives in vitro and in vivo. |

| Zhang et al. (2014) | Demonstrated anti-inflammatory properties linked to purine structures. |

Case Study: Anticancer Efficacy

A notable case study involved a synthesized purine derivative that was tested against multiple cancer cell lines. The compound displayed an IC50 value of 2.15 µM against A549 cells, indicating potent anticancer activity. The study also highlighted the selectivity of the compound towards cancer cells compared to normal fibroblast cells .

Scientific Research Applications

Anti-Cancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer activity. A study evaluated various synthesized compounds against six cancer cell lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, and H460) and identified several derivatives with high cytotoxicity. Notably, compounds such as 9j , 9q , and 13e showed potent inhibitory effects on cancer cell proliferation with IC50 values indicating strong efficacy (e.g., 0.28 µM for compound 13e) .

| Compound | Inhibition Ratio at 10 µM | IC50 (µM) |

|---|---|---|

| 9j | 85 | 0.41 |

| 9l | 36 | >10 |

| 9q | 82 | 0.39 |

| 13e | 94 | 0.28 |

These findings suggest that the compound could serve as a lead structure for developing new anti-cancer agents.

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter systems and protect neuronal cells from damage. Specifically, it has been noted for its interaction with NMDA receptors, which play a crucial role in synaptic plasticity and neuroprotection . Compounds that inhibit NMDA receptor activity can prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Metabolic Implications

The compound is also being investigated for its role in metabolic pathways, particularly those involving tryptophan and kynurenine metabolism. Dysregulation of these pathways has been implicated in various diseases including cancer and neurodegenerative disorders . The metabolites derived from this pathway may serve as biomarkers for disease progression or targets for therapeutic intervention.

Case Study 1: Anti-Cancer Efficacy

In a recent study, a series of purine derivatives were synthesized and tested for their anti-proliferative effects on cancer cells. The study highlighted the promising activities of specific derivatives of 9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide , suggesting that modifications to the phenyl group could enhance cytotoxicity while minimizing toxicity to normal cells .

Case Study 2: Neuroprotection Mechanism

Another research effort focused on understanding how compounds related to this purine derivative can mitigate oxidative stress in neuronal cells. The findings indicated that specific analogs could reduce oxidative damage by acting as antioxidants, thus preserving neuronal integrity in models of neurodegeneration .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its closest structural analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.